molecular formula C10H13F3O3SSi B1306665 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate CAS No. 88284-48-4

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

Cat. No. B1306665
CAS RN: 88284-48-4
M. Wt: 298.36 g/mol
InChI Key: XBHPFCIWRHJDCP-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate is an important ortho-benzyne precursor in aryne chemistry . It may be used to generate benzyne under mild conditions of simple fluoride treatment at room temperature .


Synthesis Analysis

An alternate procedure for the preparation of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate has been described . This method results in a dramatic reduction in the overall reaction time and eliminates the use of organolithium reagents . Another synthesis method involves the use of trifluoromethanesulfonic anhydride and o-(Trimethylsilyl)phenol .


Molecular Structure Analysis

The molecular formula of 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate is C10H13F3O3SSi, and its molecular weight is 298.35 . The SMILES string representation is CSi©c1ccccc1OS(=O)(=O)C(F)(F)F .


Chemical Reactions Analysis

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate may be used to generate benzyne under mild conditions of simple fluoride treatment . It has been applied in reactions of Polycyclic Arenes, Heteroatom Arylation, Heteroarenes and Benzannulated Heterocycles, Carbon Arylations, etc .


Physical And Chemical Properties Analysis

The compound is a colorless to light yellow clear liquid . It has a boiling point of 70 °C/2 mmHg and a density of 1.229 g/mL at 25 °C . The refractive index is 1.456 .

Scientific Research Applications

Aryne Chemistry Precursor

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate: is a crucial precursor in aryne chemistry. It is used to generate benzyne intermediates under mild conditions, which are pivotal in the synthesis of complex aromatic compounds .

Lewis Acid Generation

This compound is instrumental in preparing powerful Lewis acids like difluoroboron triflate etherate in acetonitrile solvent. These Lewis acids are essential for various organic reactions, including catalysis and synthesis .

Dieckmann-like Cyclization

It serves as a reagent in Dieckmann-like cyclization reactions involving ester-imides and diesters. This application is significant in the synthesis of cyclic compounds, which are often found in pharmaceuticals .

Enol Ether Formation

The compound is utilized in the conversion of carbonyl compounds to their corresponding enol ethers. Enol ethers are valuable intermediates in organic synthesis and can lead to the formation of various functional groups .

Synthesis of Ortho-Benzyne

As an ortho-benzyne precursor, 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate can be used to synthesize ortho-benzyne, which is a reactive intermediate in the construction of polycyclic aromatic hydrocarbons .

Multicomponent Reactions (MCR)

This compound plays a role in facilitating multicomponent reactions, which are efficient methods for constructing complex molecules from simpler ones in a single reaction vessel .

Aryne/Heteroaryne Precursors

It is also used as a precursor for generating arynes and heteroarynes under mild conditions. Arynes and heteroarynes are intermediates in the synthesis of a wide range of aromatic compounds .

Material Science Applications

In material science, 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate can be used to modify surface properties of materials, aiding in the development of advanced materials with specific characteristics .

Safety and Hazards

The compound is classified as dangerous, causing severe skin burns and eye damage, and may be corrosive to metals . It should be stored under inert gas .

Future Directions

The compound is a coveted benzyne precursor and its synthesis methods are being improved to reduce reaction time and eliminate the use of certain reagents . It has potential applications in various chemical reactions .

Relevant Papers The compound has been discussed in several papers. For example, an alternate procedure for its preparation has been described . It has also been used in a novel transformation . More details can be found in the referenced papers .

properties

IUPAC Name

(2-trimethylsilylphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3O3SSi/c1-18(2,3)9-7-5-4-6-8(9)16-17(14,15)10(11,12)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHPFCIWRHJDCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391985
Record name 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

CAS RN

88284-48-4
Record name 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate a desirable benzyne precursor?

A1: Traditional methods for generating benzyne often require harsh conditions or specialized equipment. 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate offers a milder and more controlled approach. [, ] Upon treatment with a fluoride source, like cesium fluoride, the trimethylsilyl group is readily cleaved, leading to the formation of o-benzyne. [, , , ] This in situ generation allows for greater control over the reactivity of this highly reactive intermediate.

Q2: Are there any improvements in the synthesis of 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate?

A2: Yes, researchers have made significant strides in optimizing its synthesis. Older methods often involved lengthy reaction times and the use of potentially hazardous organolithium reagents. [, ] Recent advances have led to a more efficient and safer protocol starting from 2-chlorophenol, which significantly reduces the overall reaction time and eliminates the need for organolithium reagents. [] Another approach utilizes phenol as a starting material, resulting in a gram-scale preparation with a good overall yield. []

Q3: What are some examples of using 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate in organic synthesis?

A3: The applications are quite diverse:

  • Synthesis of Heterocycles: It acts as a building block for constructing various heterocyclic compounds. For example, it enables the synthesis of 4-phenoxyquinazoline, 2-phenoxyquinoxaline, and 2-phenoxypyridine derivatives by reacting with corresponding lactam precursors. []
  • Palladium-Catalyzed Cross-Coupling: In the presence of a palladium catalyst, it participates in three-component cross-coupling reactions with benzylic/allylic bromides and 1,1-bis[(pinacolato)boryl]methane, yielding valuable benzyl boronate derivatives. []
  • Cycloaddition Reactions: It undergoes cycloadditions with various dienes. For instance, it reacts with 6-styryl-1,2-oxathiine 2,2-dioxides to form substituted naphthalenes, although in moderate yields. []
  • Stevens Rearrangement: This reagent is crucial in benzyne-induced Stevens rearrangements. This reaction was successfully applied to synthesize alkyl-substituted [2.2]paracyclophane-1,9-dienes from corresponding dithia[3.3]paracyclophanes. []

Q4: Beyond the provided research, what other applications of 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate and benzyne chemistry can you envision?

A4: Given the versatility of o-benzyne, the potential applications extend to various areas of organic synthesis.

    Q5: Are there any limitations to using 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate?

    A5: While a potent reagent, there are some limitations:

    • Reactivity Control: The high reactivity of o-benzyne can sometimes lead to unwanted side reactions, impacting the yield and selectivity of desired products. []

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